N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzodioxole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Coupling: The final step involves coupling the benzodioxole sulfonamide with an isopropyl and methyl-substituted benzene derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The benzodioxole ring is a common motif in many bioactive molecules, and the sulfonamide group is known for its ability to interact with biological targets, making this compound a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or specific interactions with other materials.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the sulfonamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethylene)-1,3-benzothiazol-2-amine
- N-(1,3-benzodioxol-5-ylmethylene)-2-pyrimidinamine
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide stands out due to the presence of the isopropyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, or ability to interact with specific targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12(2)15-6-4-13(3)18(9-15)24(20,21)19-10-14-5-7-16-17(8-14)23-11-22-16/h4-9,12,19H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBIQWHVKNMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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